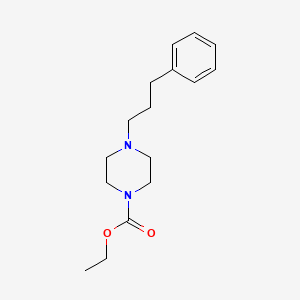

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 59698-38-3 . It has a molecular weight of 276.38 . The IUPAC name for this compound is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate has a molecular weight of 276.38 . Its IUPAC name is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .科学的研究の応用

Synthetic Approaches to Piperazine-Containing Drugs

The piperazine moiety, such as in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .

Sigma Receptor Imaging

A series of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) was synthesized and evaluated as potential brain sigma-1 receptor imaging ligands by single photon emission computed tomography (SPECT) . The iodinated analogues were prepared from piperazine in a high yield .

Kinase Inhibitors

The piperazine-containing drugs, including “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, are used as kinase inhibitors . They play a crucial role in regulating the activities of kinases, which are enzymes that add phosphate groups to other proteins to turn their activities on or off .

Receptor Modulators

Piperazine-containing compounds are also used as receptor modulators . They can enhance or inhibit the action of receptors, which are proteins on the cell surface or within cells that bind to specific molecules, triggering a response in the cell .

Reductive Amination

The piperazine moiety in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be involved in reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .

Finkelstein Alkylation

The piperazine structure in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be used in Finkelstein alkylation . This is a type of alkylation reaction where an alkyl halide is converted to another alkyl halide by exchanging the halogen atom .

特性

IUPAC Name |

ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKNZNUZGUIRSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2567181.png)

![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)

![(E)-4-(Dimethylamino)-N-[(1-sulfamoylcyclobutyl)methyl]but-2-enamide](/img/structure/B2567190.png)

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2567198.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)